Liensinine Perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

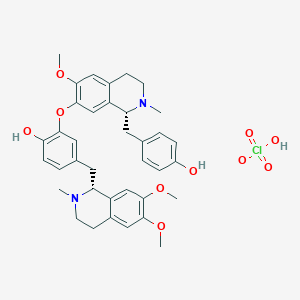

Liensinine Perchlorate is a constituent of Nelumbo nucifera Gaertn, with anti-hypertension and anti-cancer activities . It has been found to induce apoptosis and exert a significant inhibitory effect on the proliferation and colony-forming ability of colorectal cancer (CRC) cells .

Synthesis Analysis

While specific synthesis methods for Liensinine Perchlorate were not found in the search results, it’s known that Liensinine is an active component extracted from the green embryo of the mature seeds of Nelumbonaceae .Physical And Chemical Properties Analysis

Liensinine Perchlorate has a molecular weight of 711.2 g/mol and a molecular formula of C37H43ClN2O10 . It’s a solid substance that should be stored at -20℃ in the dark .Applications De Recherche Scientifique

Anticancer Activity

Liensinine Perchlorate has been found to have significant anticancer activity, particularly against colorectal cancer (CRC). It induces apoptosis and exerts a significant inhibitory effect on the proliferation and colony-forming ability of CRC cells in a dose-dependent manner . This effect is not observed in normal colorectal epithelial cells, indicating that Liensinine Perchlorate could be a potential therapeutic agent for CRC with low toxicity .

Induction of Mitochondrial Dysfunction

Exposure of CRC cells to Liensinine Perchlorate has been shown to cause mitochondrial dysfunction . This dysfunction is associated with the induction of apoptosis, which is a form of programmed cell death. This suggests that Liensinine Perchlorate could be used to target the mitochondria of cancer cells, disrupting their energy production and leading to their death .

Induction of Apoptosis

Liensinine Perchlorate has been found to induce apoptosis in CRC cells . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. By inducing apoptosis, Liensinine Perchlorate can effectively eliminate cancer cells without causing damage to normal cells .

Inhibition of Cell Proliferation

Liensinine Perchlorate has been shown to inhibit the proliferation of CRC cells . This means it can prevent the rapid growth and multiplication of cancer cells, thereby slowing down the progression of the disease .

5. Activation of the JNK Signaling Pathway The JNK signaling pathway is involved in the regulation of various cellular processes, including cell growth, differentiation, survival, and apoptosis. Liensinine Perchlorate has been found to activate the JNK signaling pathway in CRC cells , which could be one of the mechanisms through which it exerts its anticancer effects .

6. Potential for Use in Animal Experiments Animal experiments have shown that Liensinine Perchlorate can markedly suppress the growth of CRC tumor xenografts in nude mice . This suggests that it could potentially be used in preclinical studies to evaluate its efficacy and safety in treating CRC .

Mécanisme D'action

Target of Action

Liensinine Perchlorate, a constituent of Nelumbo nucifera Gaertn, primarily targets colorectal cancer (CRC) cells and acute lung injury (ALI) cells . It interacts with these cells, inducing apoptosis and exerting a significant inhibitory effect on their proliferation and colony-forming ability .

Mode of Action

Liensinine Perchlorate interacts with its targets by causing cell cycle arrest, mitochondrial dysfunction, and apoptosis . It also inhibits the activation of the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis . This interaction results in changes in the cells, including a decrease in the proliferation and colony-forming ability of CRC cells .

Biochemical Pathways

The compound affects several biochemical pathways. It induces mitochondrial dysfunction and apoptosis, accompanied by the activation of the JNK signaling pathway . In the context of ALI, it modifies the Src/TRAF6/TAK1 axis and blocks the activation of the NF-κB pathway, regulating the release of inflammatory factors .

Pharmacokinetics

The pharmacokinetics of Liensinine Perchlorate have been studied in mice. After oral administration (5 mg/kg) and intravenous administration (1 mg/kg), the absolute availability of Liensinine was found to be 1.8% . This suggests that the compound has good bioavailability.

Result of Action

The action of Liensinine Perchlorate results in several molecular and cellular effects. It induces apoptosis and significantly inhibits the proliferation and colony-forming ability of CRC cells . In the context of ALI, it ameliorates lung tissue injury and suppresses LPS-induced inflammatory factor levels in lung tissues and bone marrow-derived macrophages (BMDM) .

Action Environment

The action of Liensinine Perchlorate can be influenced by environmental factors. For instance, the compound’s action on BMDM cells is influenced by the concentration of the compound, with different effects observed at concentrations ranging from 0 to 80 μM

Safety and Hazards

Safety data for Liensinine Perchlorate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Liensinine Perchlorate has shown promise in treating colorectal cancer and non-small-cell lung cancer . It could potentially be developed as a novel autophagy/mitophagy inhibitor, and a combination of Liensinine Perchlorate with classical chemotherapeutic drugs could represent a novel therapeutic strategy for the treatment of these cancers .

Propriétés

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJXHMBOBQYZFA-XBPPRYKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Liensinine Perchlorate | |

Q & A

Q1: What are the primary mechanisms of action for Liensinine Perchlorate's anticancer activity in colorectal cancer?

A1: Research indicates that Liensinine Perchlorate exerts its anticancer effects against colorectal cancer cells through several mechanisms:

- Induction of Apoptosis: Liensinine Perchlorate has been shown to trigger apoptosis, a programmed cell death pathway, in colorectal cancer cells. []

- Mitochondrial Dysfunction: The compound disrupts mitochondrial function, leading to energy depletion and contributing to cell death. []

- JNK Pathway Activation: Liensinine Perchlorate activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in stress responses and apoptosis. []

Q2: Does Liensinine Perchlorate demonstrate selective toxicity towards cancer cells?

A2: A study observed that Liensinine Perchlorate exhibited significant cytotoxicity against colorectal cancer cell lines while showing no observable toxicity towards normal colorectal epithelial cells. [] This suggests a degree of selective toxicity, but further research is needed to confirm and understand this selectivity.

Q3: What is the significance of the total synthesis of Liensinine Perchlorate?

A3: The successful total synthesis of Liensinine Perchlorate [] is significant for several reasons:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)

![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)

![(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1142173.png)